Morpholinoethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

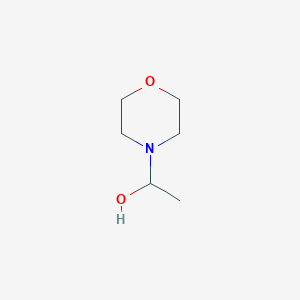

Morpholinoethanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Morpholinoethanol is primarily recognized for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

Anticancer Therapeutics

This compound derivatives have been studied for their potential in cancer treatment. For instance, Ecteinascidin-743, a compound derived from natural sources, has shown efficacy against soft tissue sarcoma and ovarian cancer. It interacts with DNA, specifically alkylating guanine at the N2 position, which affects transcription factors involved in cell proliferation . Clinical trials have demonstrated its effectiveness in various cancer types, highlighting the importance of morpholino derivatives in developing targeted therapies.

RNA Interference and Gene Therapy

The compound is also utilized in the design of vectors for RNA interference (RNAi) therapies. Researchers have developed biocompatible and biodegradable polycarbonate vectors functionalized with morpholino groups to enhance siRNA transfection efficiency. These vectors aim to provide safer alternatives to traditional polyethylenimine vectors, which are known for their cytotoxicity . The incorporation of this compound enhances the stability and delivery of therapeutic RNA molecules, making it a critical component in gene therapy research.

Environmental Applications

This compound's environmental impact has been assessed through various studies focusing on its biodegradability and ecotoxicity.

Environmental Risk Assessment

A study on the environmental risk associated with mycophenolic acid (a morpholinoethyl ester) indicated that morpholino compounds can persist in aquatic environments. The research highlighted the rapid transformation of mycophenolate mofetil (the morpholino derivative) in natural water systems, suggesting that while it degrades quickly, its metabolites may pose ecological risks . This underscores the need for careful assessment of morpholino compounds when evaluating their environmental safety.

Oral Hygiene Applications

This compound has been explored for its benefits in dental care products.

Delmopinol

Delmopinol, a derivative of this compound, is used in mouth rinses to inhibit plaque formation and reduce gingivitis. A clinical trial involving 450 participants demonstrated that rinses containing delmopinol significantly improved oral hygiene compared to placebo groups . The study reported improvements in plaque control and gingival health, although some side effects like tooth staining were noted. This application highlights the utility of this compound derivatives in enhancing oral health products.

Data Summary

Analyse Des Réactions Chimiques

Synthetic Preparation

Morpholinoethanol is synthesized through:

Key purification involves fractional distillation (225°C at 743 mmHg) to isolate this compound from polyamine byproducts like MDEG and BMDEG .

Esterification Reactions

This compound forms ester conjugates for pharmaceutical applications:

-

N-Acetylcysteine (NAC) prodrug synthesis :

Reagents : DCC (N,N'-dicyclohexylcarbodiimide), this compound

Conditions : Room temperature, THF

Product : Morpholinoethyl ester of NAC (A-2)

Application : 50% dose efficacy vs. NAC in airway hyperresponsiveness models . -

Naproxen prodrug synthesis :

Reagents : Naproxen, coupling agents

Product : Ester prodrug with enhanced bioavailability .

Nucleophilic Substitution

The hydroxyl group undergoes alkylation/arylation under basic conditions:

Mitsunobu Reactions

Used to install morpholinoethoxy groups on heterocycles:

Hydrolysis Reactions

This compound derivatives undergo acid-catalyzed hydrolysis:

-

Vinyl ether hydrolysis :

Substrate : this compound vinyl ether

Conditions : HCl/H₂O → NaOH

Product : this compound (225°C boiling fraction) .

Catalytic Conversion to Morpholine

Industrial-scale process:

Reagents : 2-(2-Aminoethoxy)ethanol, NH₃, H₂

Catalyst : Nickel-based, trickle-bed reactor

Conditions : 160-200°C, 50-100 bar, LHSV 0.05-2.5 hr⁻¹

Advantages : 90% conversion, minimal heavies (MDEG <5%) .

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

1-morpholin-4-ylethanol |

InChI |

InChI=1S/C6H13NO2/c1-6(8)7-2-4-9-5-3-7/h6,8H,2-5H2,1H3 |

Clé InChI |

DZCBKUAAGVVLOX-UHFFFAOYSA-N |

SMILES canonique |

CC(N1CCOCC1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.